![molecular formula C16H12ClF3N4O B2584433 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1092343-50-4](/img/structure/B2584433.png)
5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural element in many active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a chiral auxiliary or asymmetric synthesis . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary . The introduction of the 5-(trifluoromethyl)pyridine-2-sulfonyl chloride was achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-triazol-3-one ring, a pyridine ring with a trifluoromethyl group, and a phenyl ring .科学的研究の応用
The chemical compound 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to a broader class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, which make them significant in scientific research, especially in drug development and environmental applications.
Biological and Pharmacological Activities
1,2,4-triazole derivatives have been extensively studied for their broad range of biological activities. Recent research highlights their potential as anti-inflammatory, antimicrobial, antitumoral, antiviral agents, and their activity against several neglected diseases. The emphasis on these compounds arises from their structural versatility, allowing for various modifications to target different biological pathways (Ferreira et al., 2013).
Antimicrobial and Antioxidant Properties
Specific derivatives, like 1,2,4-triazole-3-thione derivatives, are compared to biogenic amino acids such as cysteine for their open thiogroup's high indicators of antioxidant and antiradical activity. This comparison underlines the significance of 1,2,4-triazole derivatives in enhancing the overall condition and biochemical processes in patients, especially those who have received high doses of radiation (Kaplaushenko, 2019).
Applications in Energetic Materials
Another area of application for 1,2,4-triazole derivatives is in the development of high-energetic materials. Studies on compounds like NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one) and its salts reveal their potential in various applications due to their superior thermal stability, reduced sensitivity, and high performance. This research is crucial for advancing the development of safer and more efficient energetic materials (Singh & Felix, 2003).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Related compounds have been associated with a range of biological activities, suggesting that this compound may have similar effects .
特性
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-4-ethyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O/c1-2-24-14(22-23-15(24)25)10-5-3-9(4-6-10)13-12(17)7-11(8-21-13)16(18,19)20/h3-8H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCJCCIRDAQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)
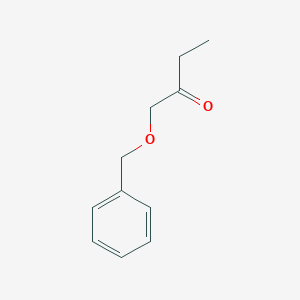
![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)
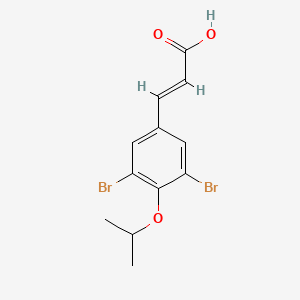
![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)
![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
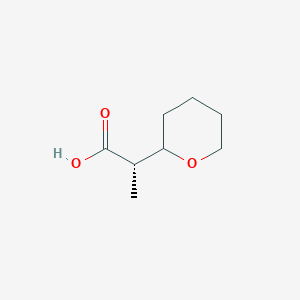
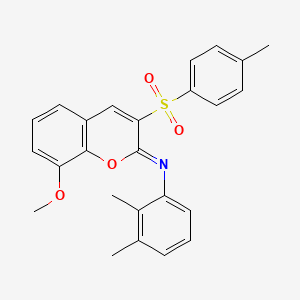
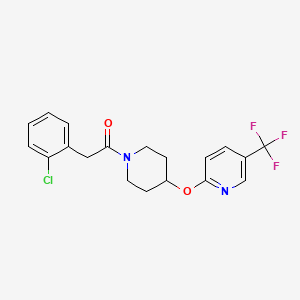
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
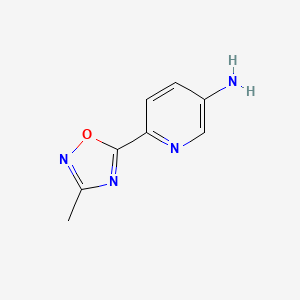
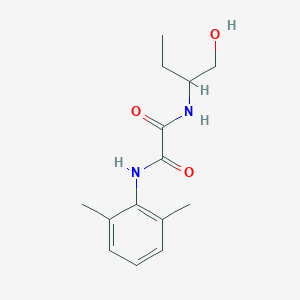
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)